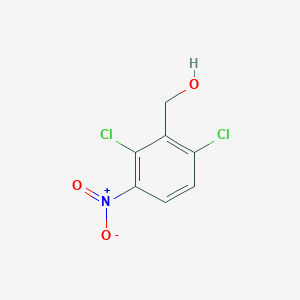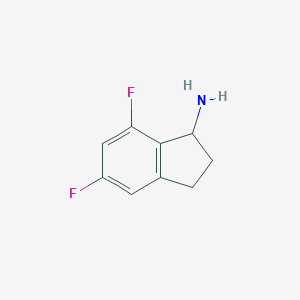
2,5-Dimethylfuran-3-sulfonylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonyl chloride derivatives involves the interaction of specific sulfonamide or sulfoxide groups with chlorosulfonic acid, leading to various sulfonyl chlorides. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by X-ray crystallography, which provides detailed insights into their geometric configuration. For example, the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their crystalline structure, demonstrating the arrangement of molecular frameworks and hydrogen bonding patterns that influence their chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonyl chlorides, including 2,5-dimethylfuran-3-sulfonyl chloride, undergo various chemical reactions, such as sulfonylation, to produce a wide range of compounds. These reactions are pivotal in creating sulfonamide and sulfonyl derivatives, which have diverse applications in chemistry. The reactivity of sulfonyl chlorides towards nucleophiles, such as amines, allows for the synthesis of sulfonamides, which are essential in medicinal chemistry and other fields (Wang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Photokatalytische Oxidation
2,5-Dimethylfuran ist eines der Produkte der selektiven Oxidation von 5-Hydroxymethylfurfural (HMF), einer wichtigen Furan-Plattformverbindung . Es zieht derzeit viel Aufmerksamkeit auf sich, da es als potenzieller neuer Energieträger gilt . Die photokatalytische Oxidation von HMF zu 2,5-Diformylfuran (DFF) hat die Vorteile von milden Reaktionsbedingungen, einfacher Trennung von Katalysator und Produkt, Grün und Umweltschutz .
Synthese von Biokraftstoffen und Feinchemikalien
2,5-Dimethylfuran gilt als eine wichtige biomassebasierte Verbindung, die nicht nur als Biokraftstoff, sondern auch als Baustein für verschiedene hochwertige Feinchemikalien wie p-Xylol, lineare Keton/Alkohol und Pyrrol verwendet werden kann . Die Eintopf-Umwandlung von Sacchariden zu 2,5-DMF ohne 5-HMF-Isolierung ist aufgrund der größeren Energieintegration und höheren Produktionseffizienz wünschenswerter .
Organische Synthese
2,5-Dimethylfuran-3-sulfonylchlorid ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung für ihre vielfältigen Anwendungen eingesetzt wird. Seine einzigartigen Eigenschaften machen es zu einem idealen Kandidaten für verschiedene Studien, die von der organischen Synthese bis zur Materialwissenschaft reichen.
Materialwissenschaft
Wie oben erwähnt, machen die einzigartigen Eigenschaften von this compound es für Studien in der Materialwissenschaft geeignet. Es könnte möglicherweise bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Katalysatorregeneration
In einigen Verfahren musste der Katalysator nach jeweils 10 Zyklen regeneriert werden, was eine Behandlung des deaktivierten Katalysators unter H2-Strom bei 220 °C für 2 h beinhaltete . This compound könnte möglicherweise in solchen Verfahren eingesetzt werden.
Tandemkatalyse
Ein metall-säure-funktionalisierter 2D-Metallorganischer Rahmen (MOF; Pd/NUS-SO3H), als ultradünnes Nanosheet von 3–4 nm mit Lewis-Säure, Brønsted-Säure und Metallaktivzentren, wurde auf Basis der Diazo-Methode für die Säuremodifikation und anschließende Metallbeladung hergestellt . Dieser neue Verbundkatalysator liefert deutlich höhere Ausbeuten an DMF als alle bekannten Katalysatoren für verschiedene Saccharide (Fructose, Glucose, Cellobiose, Saccharose und Inuline) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dimethylfuran-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXAQZAVANAGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383523 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166964-26-7 | |
| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)


![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)


